Ertugliflozin

Catalog No.
S002102
CAS No.
1210344-57-2
M.F
C₂₂H₂₅ClO₇
M. Wt
436.89
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ertugliflozin

CAS Number

1210344-57-2

Product Name

Ertugliflozin

IUPAC Name

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Molecular Formula

C₂₂H₂₅ClO₇

Molecular Weight

436.89

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1

InChI Key

MCIACXAZCBVDEE-CUUWFGFTSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Synonyms

PF-04971729; PF04971729; 5-(4-chloro-3-(4-ethoxybenzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Description

The exact mass of the compound Ertugliflozin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glycemic Control:

  • Reduces Blood Sugar Levels: Ertugliflozin works by preventing the reabsorption of glucose by the kidneys, leading to its excretion in the urine and lowering blood sugar levels. Studies have shown significant reductions in HbA1c, a marker of long-term blood sugar control [, ].

Potential Benefits Beyond Glycemic Control:

  • Weight Management: Ertugliflozin may promote mild weight loss by facilitating calorie excretion through increased urinary glucose loss [].
  • Blood Pressure Reduction: Some studies suggest that Ertugliflozin may cause a modest decrease in blood pressure, potentially due to its effects on sodium excretion [].
  • Cardiovascular Protection: Research indicates that Ertugliflozin may reduce the risk of hospitalization for heart failure and cardiovascular events in patients with type 2 diabetes and established cardiovascular disease [].

Additional Areas of Investigation:

  • Renal Protection: Studies are ongoing to determine the long-term effects of Ertugliflozin on kidney function in diabetic patients with established nephropathy [].

Purity

> 98%

XLogP3

1.7

Appearance

Solid powder

Wikipedia

Ertugliflozin

FDA Medication Guides

Steglatro
Ertugliflozin
TABLET;ORAL
MERCK SHARP DOHME
09/17/2021

Biological Half Life

The terminal elimination half-life of ertugliflozin is 11-17 hours.

Use Classification

Human drugs -> Steglatro -> EMA Drug Category
Drugs used in diabetes, Sodium-glucose co-transporter 2 (SGLT2) inhibitors -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Drug Metab Dispos. 2013 Feb;41(2):445-56. doi: 10.1124/dmd.112.049551. Epub 2012
Nov 20.

Pharmacokinetics, metabolism, and excretion of the antidiabetic agent
ertugliflozin (PF-04971729) in healthy male subjects.

Miao Z(1), Nucci G, Amin N, Sharma R, Mascitti V, Tugnait M, Vaz AD, Callegari E,
Kalgutkar AS.

Author information:
(1)Pharmacokinetics, Dynamics and Metabolism, New Chemical Entities, Groton, CT,
USA.

The disposition of ertugliflozin (PF-04971729), an orally active selective
inhibitor of the sodium-dependent glucose cotransporter 2, was studied after a
single 25-mg oral dose of [(14)C]-ertugliflozin to healthy human subjects. Mass
balance was achieved with approximately 91% of the administered dose recovered in
urine and feces. The total administered radioactivity excreted in feces and urine
was 40.9% and 50.2%, respectively. The absorption of ertugliflozin in humans was
rapid with a T(max) at ~1.0 hour. Of the total radioactivity excreted in feces
and urine, unchanged ertugliflozin collectively accounted for ~35.3% of the dose,
suggestive of moderate metabolic elimination in humans. The principal
biotransformation pathway involved glucuronidation of the glycoside hydroxyl
groups to yield three regioisomeric metabolites, M4a, M4b, and M4c (~39.3% of the
dose in urine), of which M4c was the major regioisomer (~31.7% of the dose). The
structure of M4a and M4c were confirmed to be ertugliflozin -4-O-β- and
-3-O-β-glucuronide, respectively, via comparison of the HPLC retention time and
mass spectra with authentic standards. A minor metabolic fate involved oxidation
by cytochrome P450 to yield monohydroxylated metabolites M1 and M3 and des-ethyl
ertugliflozin (M2), which accounted for ~5.2% of the dose in excreta. In plasma,
unchanged ertugliflozin and the corresponding 4-O-β- (M4a) and 3-O-β- (M4c)
glucuronides were the principal components, which accounted for 49.9, 12.2, and
24.1% of the circulating radioactivity. Overall, these data suggest that
ertugliflozin is well absorbed in humans, and eliminated largely via
glucuronidation.



2. Drug Metab Dispos. 2011 Sep;39(9):1609-19. doi: 10.1124/dmd.111.040675. Epub 2011
Jun 20.

Preclinical species and human disposition of PF-04971729, a selective inhibitor
of the sodium-dependent glucose cotransporter 2 and clinical candidate for the
treatment of type 2 diabetes mellitus.

Kalgutkar AS(1), Tugnait M, Zhu T, Kimoto E, Miao Z, Mascitti V, Yang X, Tan B,
Walsky RL, Chupka J, Feng B, Robinson RP.

Author information:
(1)Pharmacokinetics, Dynamics, and Metabolism Department, Pfizer Global Research
and Development, Groton, CT 06340, USA. amit.kalgutkar@pfizer.com

(1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-1-hydroxymethyl-6,8-dioxab
icyclo[3.2.1]octane-2,3,4-triol (PF-04971729), a potent and selective inhibitor
of the sodium-dependent glucose cotransporter 2, is currently in phase 2 trials
for the treatment of diabetes mellitus. This article describes the preclinical
species and in vitro human disposition characteristics of PF-04971729 that were
used in experiments performed to support the first-in-human study. Plasma
clearance was low in rats (4.04 ml · min(-1) · kg(-1)) and dogs (1.64 ml ·
min(-1) · kg(-1)), resulting in half-lives of 4.10 and 7.63 h, respectively.
Moderate to good bioavailability in rats (69%) and dogs (94%) was observed after
oral dosing. The in vitro biotransformation profile of PF-04971729 in liver
microsomes and cryopreserved hepatocytes from rat, dog, and human was
qualitatively similar; prominent metabolic pathways included monohydroxylation,
O-deethylation, and glucuronidation. No human-specific metabolites of PF-04971729
were detected in in vitro studies. Reaction phenotyping studies using recombinant
enzymes indicated a role of CYP3A4/3A5, CYP2D6, and UGT1A9/2B7 in the metabolism
of PF-04971729. No competitive or time-dependent inhibition of the major human
cytochrome P450 enzymes was discerned with PF-04971729. Inhibitory effects
against the organic cation transporter 2-mediated uptake of [(14)C]metformin by
PF-04971729 also were very weak (IC(50) = ~900 μM). Single-species allometric
scaling of rat pharmacokinetics of PF-04971729 was used to predict human
clearance, distribution volume, and oral bioavailability. Human pharmacokinetic
predictions were consistent with the potential for a low daily dose.
First-in-human studies after oral administration indicated that the human
pharmacokinetics/dose predictions for PF-04971729 were in the range that is
likely to yield a favorable pharmacodynamic response.

Explore Compound Types